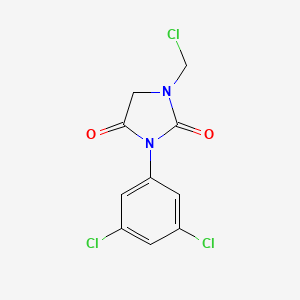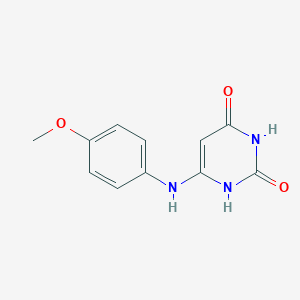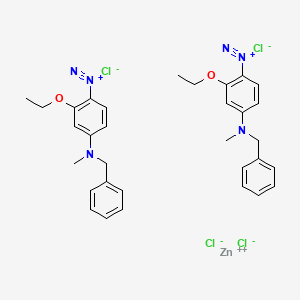
p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride is a complex organic compound that belongs to the class of diazonium salts These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride typically involves the diazotization of p-(N-Benzyl-N-methylamino)-2-ethoxyaniline. This process is carried out by treating the aniline derivative with nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to form the diazonium salt. The resulting diazonium salt is then stabilized with zinc chloride to form the final compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated systems for temperature control and reagent addition is common to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other nucleophiles such as halides, hydroxides, and cyanides.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding aniline derivative.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of copper(I) salts (Sandmeyer reaction) or other catalysts.
Coupling Reactions: Conducted in alkaline or neutral conditions to facilitate the formation of azo compounds.
Reduction Reactions: Often performed using reducing agents like sodium sulfite or stannous chloride.
Major Products Formed
Azo Compounds: Formed through coupling reactions, widely used in dyes and pigments.
Substituted Aromatic Compounds: Formed through substitution reactions, useful in various organic syntheses.
Aniline Derivatives: Formed through reduction reactions, serve as intermediates in the synthesis of other compounds.
Scientific Research Applications
p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of azo compounds and substituted aromatic compounds.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo linkages.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of dyes and pigments, as well as in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in coupling reactions, the diazonium ion reacts with nucleophilic aromatic compounds to form azo linkages, while in substitution reactions, it forms new carbon-nitrogen bonds.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methylethanolamine: A related compound with similar reactivity but different functional groups.
N-Benzylmethylamine: Another similar compound used in organic synthesis.
2-(N-Benzyl-N-methylamino)ethanol: Shares structural similarities and is used in similar applications.
Uniqueness
p-(N-Benzyl-N-methylamino)-2-ethoxybenzenediazonium chloride zinc chloride is unique due to its diazonium group, which imparts high reactivity and versatility in organic synthesis. Its ability to form stable azo compounds and undergo various substitution reactions makes it valuable in both research and industrial applications.
Properties
CAS No. |
68400-20-4 |
|---|---|
Molecular Formula |
C32H36Cl4N6O2Zn |
Molecular Weight |
743.9 g/mol |
IUPAC Name |
zinc;4-[benzyl(methyl)amino]-2-ethoxybenzenediazonium;tetrachloride |
InChI |
InChI=1S/2C16H18N3O.4ClH.Zn/c2*1-3-20-16-11-14(9-10-15(16)18-17)19(2)12-13-7-5-4-6-8-13;;;;;/h2*4-11H,3,12H2,1-2H3;4*1H;/q2*+1;;;;;+2/p-4 |
InChI Key |
YFOMHUPXMCWBFQ-UHFFFAOYSA-J |
Canonical SMILES |
CCOC1=C(C=CC(=C1)N(C)CC2=CC=CC=C2)[N+]#N.CCOC1=C(C=CC(=C1)N(C)CC2=CC=CC=C2)[N+]#N.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



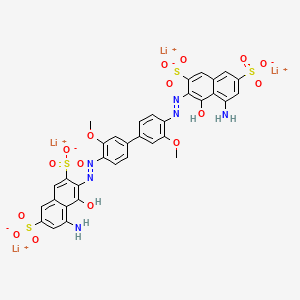

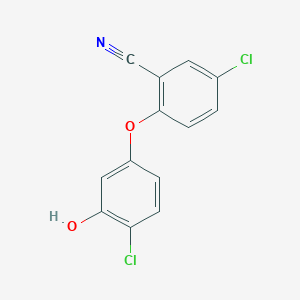
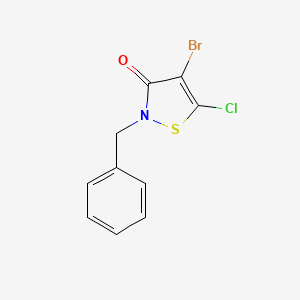


![{[Bromo(diphenyl)silyl]methanetriyl}tris(trimethylsilane)](/img/structure/B14466472.png)

